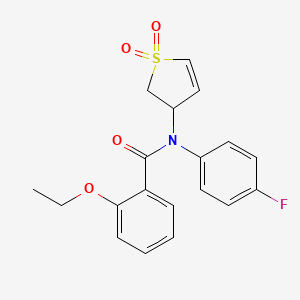
N-(2,4-difluorobenzyl)-2-(2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorobenzyl)-2-(2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorinated benzyl, oxadiazole, and pyridine moieties, which contribute to its distinctive chemical behavior and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorobenzyl)-2-(2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Pyridine Moiety: The oxadiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Attachment of the Thiophene Group: The thiophene ring is introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Addition of the Difluorobenzyl Group: The final step involves the alkylation of the intermediate with 2,4-difluorobenzyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
N-(2,4-difluorobenzyl)-2-(2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific moieties within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
N-(2,4-difluorobenzyl)-2-(2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N-(2,4-difluorobenzyl)-2-(2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(2,4-difluorobenzyl)-2-(2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide: shares similarities with other compounds containing oxadiazole, pyridine, and thiophene moieties.
Uniqueness
- The presence of the 2,4-difluorobenzyl group and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other similar molecules.
属性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O3S/c21-15-3-1-12(16(22)7-15)8-23-17(27)10-26-9-13(2-4-18(26)28)20-24-19(25-29-20)14-5-6-30-11-14/h1-7,9,11H,8,10H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALFFUWHYABTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2659654.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone](/img/structure/B2659658.png)


![methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B2659664.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2659665.png)
![5-Bromo-2-{[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2659666.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2659668.png)
![N-(3-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2659670.png)
![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate](/img/structure/B2659672.png)
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2659674.png)

